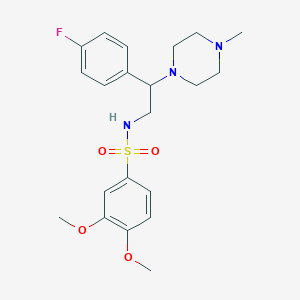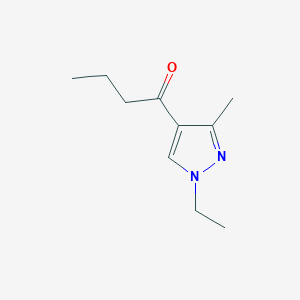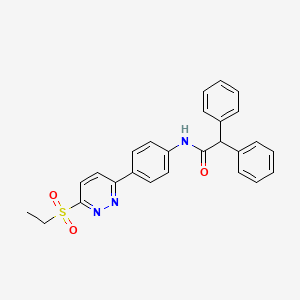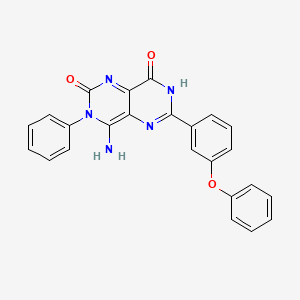
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O4S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibition and Pain Management
A study by Hashimoto et al. (2002) explored the synthesis of benzenesulfonamide derivatives, including compounds structurally similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds showed potential in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain, indicating their relevance in pain management and anti-inflammatory therapies (Hashimoto et al., 2002).
Antimicrobial Activities
Yolal et al. (2012) synthesized a variety of sulfonamide derivatives, including molecules structurally akin to this compound, and evaluated their antimicrobial activities. Their findings revealed significant anti-Mycobacterium smegmatis activity, showcasing the potential of these compounds in antimicrobial applications (Yolal et al., 2012).
Antipsychotic Agent Potential
Vanover et al. (2006) investigated the pharmacological properties of a compound closely related to this compound. The study highlighted its potent inverse agonist activity at human 5-HT2A receptors, suggesting its potential use as an antipsychotic agent (Vanover et al., 2006).
Kynurenine 3-Hydroxylase Inhibition
Research by Röver et al. (1997) on N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are structurally related to the compound , revealed their role as high-affinity inhibitors of kynurenine 3-hydroxylase. These findings are significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Fluorescence Study in Zinc Ion Detection
Coleman et al. (2010) synthesized a fluorophore similar to the subject compound and investigated its potential in detecting zinc ions. This highlights its utility in biochemical research, especially in fluorescence-based studies (Coleman et al., 2010).
Anticonvulsant Properties
Li et al. (2015) explored the anticonvulsant activities of sulfonamide derivatives, including molecules resembling this compound. This research is crucial for the development of new anticonvulsant agents (Li et al., 2015).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-24-10-12-25(13-11-24)19(16-4-6-17(22)7-5-16)15-23-30(26,27)18-8-9-20(28-2)21(14-18)29-3/h4-9,14,19,23H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISCWSGGZCGLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-methyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975292.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975300.png)
![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2975302.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![2-(4-chlorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylpropanamide](/img/structure/B2975310.png)

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

